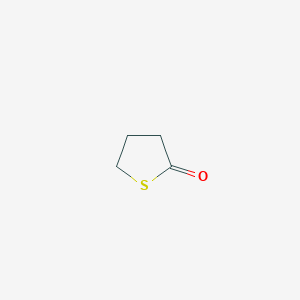![molecular formula C14H27ClN2O2 B090111 tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 1228182-67-9](/img/structure/B90111.png)
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
Descripción general
Descripción
Tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (t-Bu-DASPAH-Cl) is a versatile and important synthetic organic compound. It is a colorless, crystalline solid that is soluble in water and ethanol. t-Bu-DASPAH-Cl is a useful reagent in organic synthesis and has been used in numerous scientific studies. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for t-Bu-DASPAH-Cl.
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis for Treatment of Various Disorders : 1,9-diazaspiro[5.5]undecanes, including tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride, have been studied for their potential in treating obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. These compounds are particularly notable for their bioactivity and synthesis possibilities (Blanco‐Ania, Heus, & Rutjes, 2017).
Drug Discovery Applications : Novel spiro scaffolds inspired by bioactive natural products, including tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride, have been synthesized. These scaffolds serve as building blocks for drug discovery, particularly in the development of lead generation libraries (Jenkins et al., 2009).
Solid-Phase Synthesis : Microwave-assisted solid-phase synthesis methods have been developed for compounds including 1,9-diazaspiro[5.5]undecanes. This approach is crucial for efficient synthesis and has applications in creating various heterocyclic compounds (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Synthesis of Enantiomers for Spirodiamines : Efficient synthesis methods have been developed for both enantiomers of spirodiamine diester derivatives from tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride. These methods are significant for the production of specific enantiomers with potential pharmaceutical applications (Almond-Thynne, Han, White, Polyzos, Parsons, & Barrett, 2018).
Divergent Synthesis of Substituted Diazaspirocycles : Research has been conducted on the divergent synthesis of substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The key aspect of this study is the efficient Michael addition of lithium enolate to tetrasubstituted olefin acceptors, which is important for the introduction of various substituents (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : This study presents a catalyst-free method for synthesizing nitrogen-containing spiro heterocycles, which is significant for efficient production and yield. The absence of a catalyst in the synthesis process is particularly noteworthy (Aggarwal, Vij, & Khurana, 2014).
Propiedades
IUPAC Name |
tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-11-5-4-6-14(16)7-9-15-10-8-14;/h15H,4-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLCIVYAURTITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride | |
CAS RN |
1228182-67-9 | |
| Record name | 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



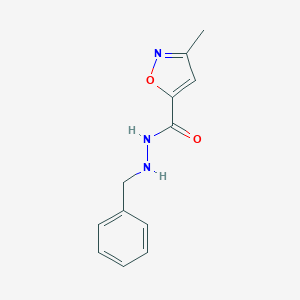

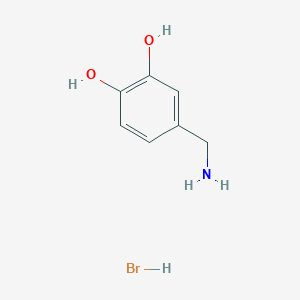
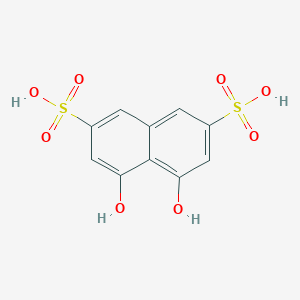

![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)


![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
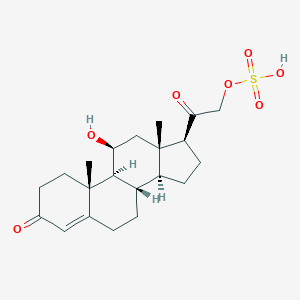

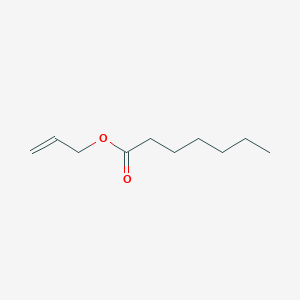
![1,4-Dioxaspiro[4.4]nonane](/img/structure/B90131.png)
